3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQBOYBGHKLDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Esterification: : Reacting benzoic acid with ethanol in the presence of a strong acid catalyst to form ethyl benzoate.
Substitution: : Introducing the ethoxy groups at the 3, 4, and 5 positions of the benzene ring.
Formation of Oxadiazole Ring : Reacting the substituted benzamide with a fluorophenyl hydrazine derivative under specific conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation : Oxidation reactions can be performed on the benzene ring, potentially introducing additional functional groups.
Reduction : Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution : Substitution reactions can introduce different substituents on the benzene ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution : Various
Biological Activity
3,4,5-Triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 472.6 g/mol
The compound features a benzamide backbone with triethoxy and oxadiazole substituents, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:
- Bacterial Strains : Effective against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
- Fungal Strains : Demonstrated antifungal activity against Candida albicans.
In comparative studies, it showed higher efficacy than standard antibiotics such as Imipenem and Nystatin .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with the compound. Molecular docking studies suggest that it interacts with cyclooxygenase enzymes (COX), which play a pivotal role in inflammation .
The mechanism of action of this compound involves:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in the inflammatory response and bacterial cell wall synthesis.
- Binding Affinity : Docking studies reveal that the compound binds effectively to the active sites of target enzymes like DNA gyrase and COX-2 .
Case Studies
Several studies have documented the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial potency of the compound against selected pathogens.
- Methodology : Disc diffusion method and minimum inhibitory concentration (MIC) determination.
- Results : Showed MIC values lower than those of standard antibiotics used as controls.
-
Anti-inflammatory Study :
- Objective : To evaluate the anti-inflammatory effects in a rat model.
- Methodology : Induced inflammation via carrageenan injection; treatment with varying doses of the compound.
- Results : Significant reduction in paw edema compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,4,5-triethoxy-N-(4-fluorophenyl)benzamide | Structure | Moderate antibacterial |
| 3,4-dimethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Structure | High antifungal |
| 3-(trifluoromethyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Structure | Anti-cancer properties |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural and functional differences between the target compound and related 1,3,4-oxadiazole derivatives:
Key Observations:
- Substituent Diversity :
- The triethoxy groups on the target compound’s benzamide enhance solubility compared to sulfamoyl (LMM5, LMM11) or bromophenyl (Compound 3, ) substituents, which are more lipophilic.
- The 4-fluorophenyl group on the oxadiazole core may improve metabolic stability and binding affinity via halogen bonding, similar to fluorinated analogs in drug design .
- Druglikeness :
- The target compound’s molecular weight (~419) complies with Lipinski’s Rule of Five (MW < 500), unlike bulkier derivatives like LMM5/LMM11 (exact MW unreported) or Compound 4 in (logP > 5) .
Q & A
Q. How can the synthesis of 3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide be optimized to improve yield and purity?
Methodological Answer: The synthesis involves cyclization of a hydrazide intermediate with a triethoxy-substituted benzoyl chloride. Key steps include:
- Cyclization Conditions : Use polar aprotic solvents (e.g., DMF) and catalysts like POCl₃ or PCl₅ to facilitate oxadiazole ring formation .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 7:3) removes unreacted intermediates. Confirming purity via HPLC (C18 column, methanol:water 80:20) is critical .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of hydrazide to benzoyl chloride) and reaction time (6–8 hours at 80°C) to minimize side products .
Q. What analytical techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.3–7.6 ppm, triethoxy signals at δ 4.0–4.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ ions (expected m/z: ~483.5) and fragments (e.g., loss of ethoxy groups) .
- X-ray Crystallography : Resolves steric effects from triethoxy groups and oxadiazole planarity (if single crystals are obtainable) .
Q. What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., GSK-3β) or oxidoreductases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the triethoxy and fluorophenyl groups?
Methodological Answer:
Q. Table 1: SAR of Fluorophenyl Derivatives
| Substituent Position | IC₅₀ (HeLa, μM) | Log P |
|---|---|---|
| 4-Fluoro | 12.3 ± 1.2 | 3.8 |
| 3-Fluoro | 18.9 ± 2.1 | 3.6 |
| 2-Fluoro | 25.4 ± 3.0 | 3.5 |
| Data from |
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural Confirmation : Verify compound identity via 2D-NMR (HSQC, HMBC) to rule out isomerization or degradation .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers (e.g., anomalous IC₅₀ values in low-pH conditions) .
Q. What in silico strategies predict binding modes to therapeutic targets like GSK-3β?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonds between oxadiazole N3 and Val135 of GSK-3β) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å indicates strong binding) .
- ADMET Prediction : SwissADME evaluates Lipinski compliance (log P < 5, MW < 500) and bioavailability .
Q. How to design derivatives with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
Q. What strategies mitigate toxicity observed in preliminary in vivo models?
Methodological Answer:
- Metabolite Identification : LC-MS/MS detects hepatotoxic metabolites (e.g., oxadiazole ring oxidation products) .
- Prodrug Design : Mask polar groups (e.g., esterify triethoxy moieties) to enhance metabolic stability .
Q. How can synergistic effects with existing therapeutics be evaluated?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
